N1-Alkyl Chain: Propanol vs. Ethanol Lipophilicity
The target compound carries a 3-hydroxypropyl group at the N1 position, whereas the closest purchasable analog (CAS 300375-88-6) bears a 2-hydroxyethyl chain. Based on molecular formula (C19H18N4O3S vs. C18H16N4O3S), the target compound has one additional methylene unit, increasing the molecular weight by 14 Da (382.4 vs. 368.4 g/mol). This incremental increase in alkyl chain length is predicted to elevate calculated logP by approximately 0.3–0.5 log units (class-level inference based on the Hansch π value for a methylene group), which may enhance membrane permeability but reduce aqueous solubility relative to the ethanol analog . The extended chain also introduces an additional rotatable bond (increased conformational flexibility), potentially affecting entropic binding costs.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | M.W. 382.4 g/mol; predicted logP increment of ~0.3–0.5 vs. ethanol analog |
| Comparator Or Baseline | CAS 300375-88-6 (ethanol analog): M.W. 368.41 g/mol |
| Quantified Difference | ΔM.W. = +14 Da; estimated ΔlogP ≈ +0.3 to +0.5 (Hansch fragmentation method, class-level inference, not experimentally measured for this pair) |
| Conditions | Calculated / in silico prediction; no experimental logP data available for the target compound in the public domain |
Why This Matters
A higher logP may improve passive membrane permeability but reduce aqueous solubility, influencing formulation strategy and in vitro assay compatibility compared to the more polar ethanol analog.
